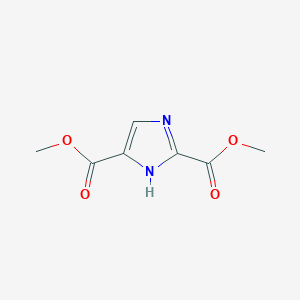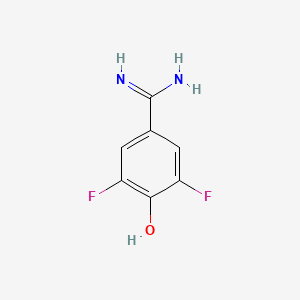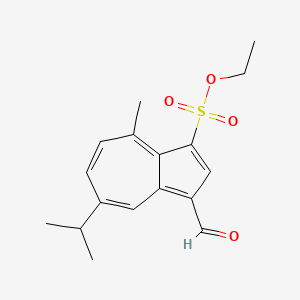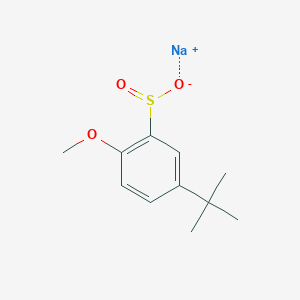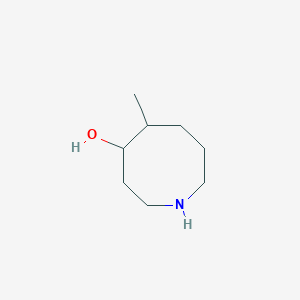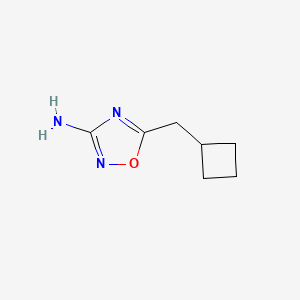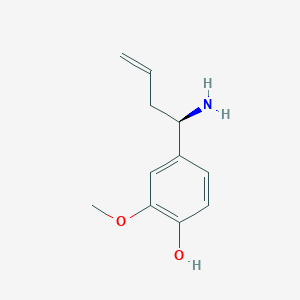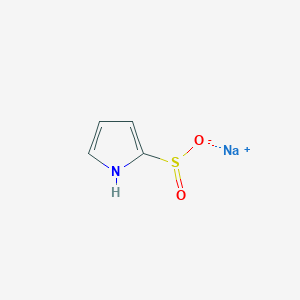
Sodium 1H-pyrrole-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1H-pyrrole-2-sulfinate is an organosulfur compound that has garnered significant attention due to its versatile reactivity and potential applications in various fields. This compound is a sodium salt of 1H-pyrrole-2-sulfinic acid and is known for its stability and ease of handling compared to its parent sulfinic acid. It is widely used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1H-pyrrole-2-sulfinate typically involves the reaction of 1H-pyrrole-2-sulfinic acid with a sodium base. One common method is the reduction of sulfonyl chlorides using sodium sulfite . This reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using sodium sulfite or other reducing agents. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through crystallization or other purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1H-pyrrole-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Pyrroles: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Sodium 1H-pyrrole-2-sulfinate has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur metabolism and enzyme function.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of sodium 1H-pyrrole-2-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical transformations, including:
Nucleophilic Attack: The sulfinate group can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Attack: The pyrrole ring can act as an electrophile, undergoing substitution reactions with nucleophiles.
Comparaison Avec Des Composés Similaires
Sodium 1H-pyrrole-2-sulfinate can be compared with other similar compounds, such as:
Sodium benzenesulfinate: Similar in reactivity but differs in the aromatic ring structure.
Sodium methanesulfinate: Similar in reactivity but differs in the alkyl group attached to the sulfinate.
Sodium toluenesulfinate: Similar in reactivity but differs in the presence of a methyl group on the aromatic ring.
Uniqueness: this compound is unique due to its pyrrole ring structure, which imparts distinct reactivity and stability compared to other sulfinates. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific sulfur-containing functionalities .
Propriétés
Formule moléculaire |
C4H4NNaO2S |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
sodium;1H-pyrrole-2-sulfinate |
InChI |
InChI=1S/C4H5NO2S.Na/c6-8(7)4-2-1-3-5-4;/h1-3,5H,(H,6,7);/q;+1/p-1 |
Clé InChI |
NKGMCFIGAQJWRT-UHFFFAOYSA-M |
SMILES canonique |
C1=CNC(=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


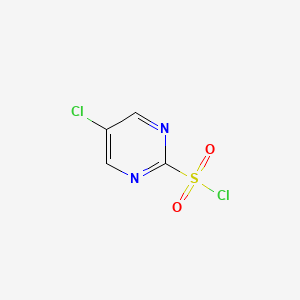
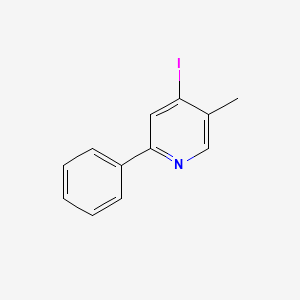
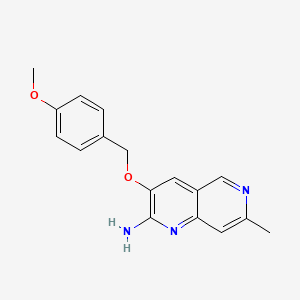
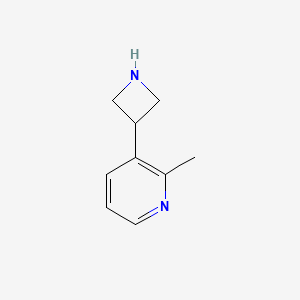

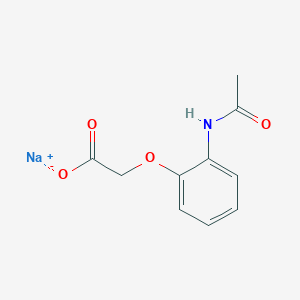
![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
